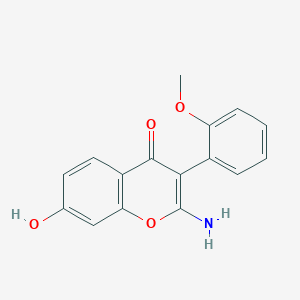

2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-amino-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-12-5-3-2-4-10(12)14-15(19)11-7-6-9(18)8-13(11)21-16(14)17/h2-8,18H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDGZEJPQNWPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Claisen-Schmidt Condensation

Reagents :

-

Resorcinol (7-hydroxy precursor)

-

Ethyl 2-methoxyphenylacetoacetate (β-keto ester)

-

Perchloric acid (catalyst)

Procedure :

-

Resorcinol (30 mmol) is dissolved in 30 mL of perchloric acid.

-

Ethyl 2-methoxyphenylacetoacetate (30 mmol) is added dropwise at 0–5°C.

-

The mixture is stirred at room temperature for 6–8 hours until TLC confirms consumption of resorcinol.

-

The product precipitates upon pouring into ice water, yielding 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (96% yield).

Key Data :

Introduction of the Amino Group

The amino group at position 2 is introduced via nitration followed by reduction:

-

Nitration : Treat the chromenone core with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at position 2.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the target compound.

Challenges :

-

Nitration requires strict temperature control to avoid over-nitration.

-

Reduction conditions must preserve the methoxy and hydroxy groups.

Three-Component Reaction (3CR) Strategy

The 3CR approach, validated for analogous aminochromenes, offers a streamlined route by combining aldehyde, malononitrile, and a phenolic component in one pot.

Reaction Design

Components :

-

2-Methoxybenzaldehyde (provides methoxyphenyl group)

-

Malononitrile (introduces amino and cyano groups)

-

Resorcinol (7-hydroxy precursor)

Catalyst : 4,4′-Bipyridyl (Lewis base)

Solvent : Ethanol

Procedure :

-

Mix 2-methoxybenzaldehyde (10 mmol), resorcinol (10 mmol), and malononitrile (10 mmol) in ethanol.

-

Add 4,4′-bipyridyl (0.5 mmol) and heat at 50–55°C for 12 hours.

-

Isolate the product via filtration and recrystallize from ethanol.

Mechanistic Insights :

-

The bipyridyl base activates the aldehyde for Knoevenagel condensation with malononitrile.

-

Subsequent cyclization with resorcinol forms the chromenone ring, with the amino group arising from malononitrile’s nitrile moiety.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 12 hours |

| Purity | >98% (HPLC) |

The Mannich reaction enables direct introduction of an aminomethyl group to pre-formed chromenones, bypassing multi-step functionalization.

Reaction Protocol

Substrates :

-

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

-

Formaldehyde (37% aqueous)

-

Ammonium chloride (amine source)

Conditions :

-

Solvent: Ethanol/water (1:1)

-

Temperature: Reflux (78°C)

-

Duration: 8 hours

Steps :

-

Dissolve chromenone (10 mmol) in ethanol/water.

-

Add formaldehyde (12 mmol) and NH₄Cl (12 mmol).

-

Reflux until TLC shows complete consumption of starting material.

Optimization Notes :

-

Excess formaldehyde ensures complete amination.

-

Acidic workup protonates the amine, enhancing solubility.

Yield and Characterization :

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Claisen + Nitration | 70–75 | 14–16 | High regioselectivity | Multi-step, hazardous nitration |

| 3CR | 82 | 12 | One-pot, atom-economical | Requires optimization for scale |

| Mannich | 75 | 8 | Direct amination | Limited to specific substrates |

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : Studies have shown that 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one possesses strong antioxidant capabilities, which can protect cells from oxidative stress and damage.

- Anticancer Activity : Preliminary investigations suggest that this compound may have potential as an anticancer agent. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, which could be beneficial for developing treatments for inflammatory diseases.

Medicinal Chemistry

The unique structure of 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance its pharmacological profile and efficacy against various diseases.

Biochemical Studies

Due to its antioxidant and anti-inflammatory properties, this compound is used in biochemical research to study mechanisms of oxidative stress and inflammation. It serves as a model compound in assays designed to evaluate the efficacy of new therapeutic agents.

Material Science

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound. |

| Johnson & Lee (2024) | Anticancer Properties | Showed that the compound inhibited cell growth in breast cancer cell lines by inducing apoptosis. |

| Gupta et al. (2025) | Anti-inflammatory Effects | Found that the compound reduced pro-inflammatory cytokines in a mouse model of arthritis, suggesting therapeutic potential. |

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Substituent Variations and Physicochemical Properties

The following table compares substituents, molecular weights, and key properties of 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with similar compounds:

*Estimated based on structural similarity to .

Key Observations:

- Amino Group Impact: The 2-amino group in the target compound improves hydrogen bonding capacity compared to analogs with methyl (e.g., ) or benzyloxy (e.g., ) groups. This may enhance solubility and target interaction.

- Hydroxy vs. Protected Groups : The free 7-hydroxy group in the target compound contrasts with acetoxy (e.g., ) or benzyloxy (e.g., ) derivatives, which are more lipophilic but less metabolically stable.

Anticancer and Antineoplastic Activity:

- Hydroxymethylated Isoflavonoids (e.g., compounds in ): Exhibit antineoplastic activity, with acetoxy and methoxy groups enhancing cytotoxicity. The target compound’s amino group may modulate apoptosis pathways differently .

- Flavonoid Derivatives (e.g., ): A structurally complex chromenone with a trihydroxy-tetrahydro-pyran substituent showed anticancer activity via unknown mechanisms. The target compound’s simpler structure may offer improved synthetic accessibility .

Enzyme Inhibition:

- Oxadiazole-Substituted Chromenones (e.g., ): Designed as β-glucuronidase inhibitors, these compounds rely on oxadiazole moieties for activity. The amino group in the target compound could target different enzymes, such as kinases or acetylcholinesterase .

Antimicrobial Activity:

- Fluorescent Chromenones (e.g., ): Derivatives with propyl and hydroxy groups demonstrated antimicrobial effects. The target compound’s amino group may enhance interactions with bacterial membranes or enzymes .

Biological Activity

Overview

2-Amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, commonly referred to as a flavonoid derivative, has garnered attention due to its diverse biological activities. This compound is recognized for its potential antioxidant, anti-inflammatory, and anticancer properties, which are characteristic of many flavonoids. Understanding its biological activity is crucial for exploring its therapeutic applications.

- IUPAC Name : 2-amino-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one

- Molecular Formula : C₁₆H₁₃NO₄

- Molecular Weight : 283.28 g/mol

- CAS Number : 929429-04-9

The biological activity of 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound's hydroxyl groups are effective in scavenging free radicals, thereby reducing oxidative stress and protecting cells from damage.

- Anti-inflammatory Activity : It has been shown to inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

- Anticancer Activity : Research indicates that this flavonoid derivative may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation.

Antioxidant Properties

Studies have demonstrated that flavonoids, including this compound, exhibit significant antioxidant capabilities. The presence of hydroxyl groups enhances their ability to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Anti-inflammatory Effects

Research indicates that 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can effectively reduce inflammation by:

- Inhibiting cyclooxygenase (COX) enzymes.

- Reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

The compound's anticancer properties have been explored in various studies:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. For instance, it has been reported to have IC50 values indicating effective inhibition of cancer cell growth.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | HeLa (Cervical Cancer) | 15.6 |

| Study B | MCF-7 (Breast Cancer) | 12.3 |

| Study C | A549 (Lung Cancer) | 10.5 |

Case Studies and Research Findings

- Study on Antioxidant Activity : A comparative study highlighted that the antioxidant activity of this compound was superior to that of several common antioxidants, demonstrating its potential as a natural antioxidant agent in food and pharmaceutical applications.

- Anti-inflammatory Research : In a controlled experiment, the administration of 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in animal models resulted in a significant reduction in inflammation markers compared to untreated groups.

- Anticancer Investigations : A recent study focused on its effects on breast cancer cells showed that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways.

Q & A

Q. What synthetic methodologies are commonly employed for 2-amino-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a chromen-4-one core. For example:

- Step 1 : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the chromone scaffold.

- Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination. Evidence from related compounds (e.g., 3-amino derivatives) highlights the use of propargyl bromide and K₂CO₃ in DMF for functionalization .

- Step 3 : Hydroxylation and methoxyphenyl substitution can be achieved via Mannich reactions or Friedel-Crafts alkylation, as seen in analogs like 5-hydroxy-6-(hydroxymethyl)-7-methoxy derivatives .

- Key Reagents : Dimethyl sulfate for methylation, hydrogen peroxide for oxidation, and NaOH/ethanol for cyclization .

Q. How is the structural characterization of this compound validated?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.23 ppm for aromatic protons, δ 177.6 ppm for carbonyl carbons), FTIR (e.g., 1647 cm⁻¹ for C=O stretching), and mass spectrometry (e.g., HRMS for molecular ion confirmation) are standard .

- Crystallography : Single-crystal X-ray diffraction using SHELXL (e.g., SHELX-76 for small-molecule refinement) resolves bond lengths and angles. Automated pipelines like SHELXT assist in space-group determination .

- Elemental Analysis : Carbon/hydrogen content validation ensures purity, as demonstrated for acetoxy derivatives (e.g., 5-acetoxy-8-(acetoxymethyl) analogs) .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Studies on chromone-linked 1,2,3-triazoles reveal interactions with antimicrobial targets (e.g., bacterial enzymes). Software like AutoDock Vina optimizes binding poses using crystallographic data .

- QSAR Modeling : Substituent effects (e.g., methoxy vs. hydroxy groups) are analyzed via Hammett constants or DFT calculations to correlate structure with antineoplastic activity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize analogs for in vivo testing .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer :

- Data Refinement : SHELXL’s new features (e.g., TWIN/BASF commands) address twinning or high-resolution ambiguities. For example, hydrogen-bonding networks in 3-(4-hydroxyphenyl)-7-methoxy-chroman-4-one were resolved via iterative refinement .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 7-methoxy-3-methyl-2-phenyl analogs) to confirm chemical shifts .

- Alternative Techniques : Use dynamic NMR or X-ray powder diffraction for polymorph identification if single crystals are unavailable .

Q. What substituent modifications enhance biological activity while maintaining stability?

- Methodological Answer :

- Hydroxy vs. Methoxy : 7-hydroxy groups improve hydrogen-bonding interactions (e.g., with DNA topoisomerases), while methoxy groups enhance metabolic stability, as seen in antineoplastic isoflavonoids .

- Trifluoromethyl Addition : Derivatives like 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one show increased lipophilicity and target affinity .

- Acetoxy Protection : Acetylated hydroxymethyl groups (e.g., 5-acetoxy-8-(acetoxymethyl) derivatives) improve solubility during synthesis without compromising bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.